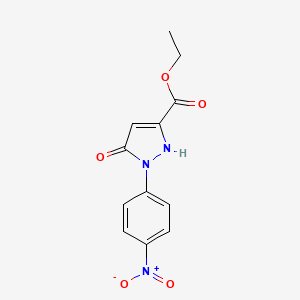![molecular formula C18H18FN5O7 B12095214 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine](/img/structure/B12095214.png)
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine is a nucleoside analog with significant potential in antiviral research. This compound has shown promise in inhibiting the propagation of viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its molecular formula is C18H18FN5O7, and it has a molecular weight of 435.36 g/mol.
Preparation Methods
The synthesis of 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine involves multiple steps. One common synthetic route includes the reaction of 2-fluoro-6-chloropurine with 2-(4-nitrophenyl)ethanol under specific conditions to yield the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, followed by purification steps to isolate the final compound.
Chemical Reactions Analysis
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and nitro groups, using reagents like sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its antiviral properties, particularly against HSV and HIV.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for viral infections.
Industry: It is utilized in the development of antiviral drugs and as a reagent in various chemical processes.
Mechanism of Action
As a nucleoside analog, 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine exerts its effects by inhibiting viral RNA synthesis. The compound is converted to its active form by ribonucleoside kinases, which then incorporates into the viral RNA, leading to chain termination and inhibition of viral replication. This mechanism is particularly effective against viruses that rely on RNA synthesis for propagation.
Comparison with Similar Compounds
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine is unique due to its specific structural modifications, which enhance its antiviral properties. Similar compounds include:
- 2-Fluoro-9-(beta-D-ribofuranosyl)-6-[2-(4-nitrophenyl)ethoxy]-9H-purine
- 2-Fluoro-O6-(p-nitrophenylethyl)-9-b-D-ribofuranosyl)purine
- (2R,3R,4S,5R)-2-{2-Fluoro-6-[2-(4-nitrophenyl)-ethoxy]-purin-9-yl}-5-hydroxymethyl-tetrahydro-furan-3,4-diol
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can influence their biological activity and chemical reactivity.
Properties
Molecular Formula |
C18H18FN5O7 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H18FN5O7/c19-18-21-15-12(20-8-23(15)17-14(27)13(26)11(7-25)31-17)16(22-18)30-6-5-9-1-3-10(4-2-9)24(28)29/h1-4,8,11,13-14,17,25-27H,5-7H2 |
InChI Key |
XUQAGOPCIUTOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B12095143.png)
![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)
![(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B12095164.png)

![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine;4-methylbenzenesulfonic acid](/img/structure/B12095181.png)

![[2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethyl]oxolan-3-yl]methyl acetate](/img/structure/B12095183.png)
![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2'-dexoyinosine](/img/structure/B12095200.png)


![4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12095207.png)

